molecular formula C8H6IN3O2 B13512851 methyl3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate

methyl3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate

Cat. No.: B13512851
M. Wt: 303.06 g/mol
InChI Key: AHHNESLBRALPGA-UHFFFAOYSA-N
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Description

Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate typically involves the reaction of a pyrazole derivative with a pyridine derivative. One common method involves the refluxing of a mixture of pyrazole and a 1,3-dicarbonyl compound in a suitable solvent, followed by the addition of phosphorus oxychloride . Another approach includes the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-throughput screening and automated synthesis platforms, can be applied to scale up the production of methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate is unique due to the presence of the iodine atom, which can be selectively substituted to create a wide range of derivatives with different functional groups. This versatility makes it a valuable compound for medicinal chemistry and drug development .

Properties

Molecular Formula

C8H6IN3O2

Molecular Weight

303.06 g/mol

IUPAC Name

methyl 3-iodo-2H-pyrazolo[3,4-b]pyridine-6-carboxylate

InChI

InChI=1S/C8H6IN3O2/c1-14-8(13)5-3-2-4-6(9)11-12-7(4)10-5/h2-3H,1H3,(H,10,11,12)

InChI Key

AHHNESLBRALPGA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=NNC(=C2C=C1)I

Origin of Product

United States

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